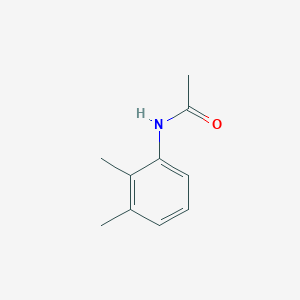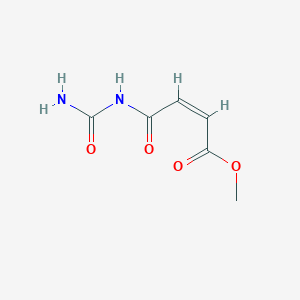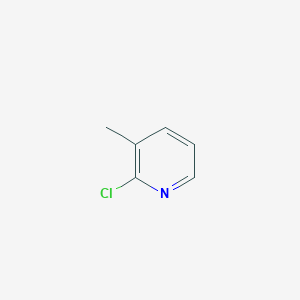
2-Chloro-3-methylpyridine
Übersicht
Beschreibung
2-Chloro-3-methylpyridine (2-CMP) is a heterocyclic aromatic compound that contains a nitrogen atom in its aromatic ring. It is a colorless liquid with a pungent odor, and has a melting point of -25°C. 2-CMP is an important building block for the synthesis of a range of organic compounds and is used in the pharmaceutical industry as an intermediate for the synthesis of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-trichloromethylpyridine, a derivative of 3-methylpyridine, plays a crucial role as an intermediate in producing various medicines and pesticides. Techniques like extraction, distillation, and column chromatography are utilized for its purification, achieving over 99% purity (Su Li, 2005).
2-Chloro-5-methylpyridine, synthesized from 3-methylpyridine-N-oxide, is essential in creating nicotine insecticides like imidacloprid and acetamiprid. Innovations in production methods, such as the circular microreaction method, have enhanced safety and efficiency, yielding about 90% product yield (Fu-Ning Sang, Jinpei Huang, Jianhong Xu, 2020).
The synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement involves a series of reactions, including Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffman reaction, with a yield of 57.3% (mol) (L. Fan, 2008).
2-Chloro-5-methylpyridine-3-olefin derivatives exhibit antimicrobial activity, synthesized from 2-chloro-5-methylnicotinaldehyde. Their photochemical E (trans)→Z (cis) isomerization was studied, showing high antimicrobial potential (B. Gangadasu et al., 2009).
In thermal and structural studies, chloro complexes of 2-amino-3-methylpyridine with cobalt(II) and copper(II) exhibit tetrahedral structures. The thermal decomposition of these compounds indicates different pathways for cobalt and copper complexes (B. Carson et al., 1995).
Vibrational, conformational, and electronic structure analyses of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine provide insights into their atomic charges, molecular electrostatic potentials, and electron density distribution, useful for understanding their reactivity and chemical properties (V. Arjunan et al., 2012).
Safety and Hazards
2-Chloro-3-methylpyridine is classified as a combustible liquid and may cause skin and eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Wirkmechanismus
Target of Action
2-Chloro-3-methylpyridine is an organic chemical compound used primarily as a laboratory reagent and in the synthesis of various substances
Mode of Action
It is known to participate in various chemical reactions, such as suzuki coupling reactions , which could potentially influence its interactions with biological targets.
Biochemical Pathways
It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . This suggests that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these compounds.
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (192-193 °c) and density (117 g/mL at 25 °C) , suggest that it may have good solubility and could potentially be well-absorbed and distributed in biological systems.
Result of Action
It is known to be a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it could potentially have cytotoxic effects in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its combustibility suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, its potential to cause skin and eye irritation suggests that it should be handled with care to prevent exposure to sensitive tissues .
Eigenschaften
IUPAC Name |
2-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUCIFREKHYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171461 | |
| Record name | 2-Chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18368-76-8 | |
| Record name | 2-Chloro-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Chloro-3-methylpyridine?
A1: this compound has the molecular formula C6H6ClN and a molecular weight of 127.57 g/mol. [] While spectroscopic data is not extensively covered in the provided research, 2-chloro-5-fluoro-3-methylpyridine, a related compound, exhibits unexpected 1H and 19F NMR spectra. []
Q2: Can you elaborate on the synthesis of this compound and its isolation challenges?
A2: this compound is often synthesized as a byproduct during the chlorination of 3-methylpyridine N-oxide, aiming for 2-chloro-5-methylpyridine. [, , , ] This poses a significant challenge as separating these isomers is difficult due to their similar properties. Researchers have explored forming a copper(II) complex specifically with 2-chloro-5-methylpyridine for effective isolation, achieving a purity over 99.0% after hydrolysis. [, ] Another study investigated improving the direct synthesis of 2-chloro-5-methylpyridine by optimizing reaction conditions with triphosgene, reaching a combined yield of 95% for both isomers. [, ]
Q3: What are the applications of this compound in organic synthesis?
A3: this compound serves as a versatile starting material in organic synthesis. One notable application is its use in preparing 2-chloro-3-pyridinecarboxylic acid, a valuable compound in various chemical processes. Researchers achieved a yield of 65% by optimizing the oxidation reaction with potassium permanganate. [] Furthermore, this compound serves as a precursor to 3-pyridylacetic acid hydrochloride, a compound with applications in pharmaceutical and agrochemical industries. The synthesis involves cyanidation, hydrolysis, hydrogenation, and salification, resulting in a product purity exceeding 98.5%. []
Q4: Has this compound been explored in materials science, particularly in the context of magnetic properties?
A4: Yes, this compound plays a crucial role in synthesizing coordination complexes with intriguing magnetic properties. One example is catena-dichloro(this compound)copper(II), a compound exhibiting unique one-dimensional magnetic chains. [, , ] The copper(II) ions are bridged by chloride ions, forming a zigzag ladder-like structure. [, ] This compound exhibits competing ferromagnetic and antiferromagnetic interactions, leading to magnetic frustration, a phenomenon of significant interest in condensed matter physics. [, ] Notably, the this compound ligands in this complex exhibit a random distribution of two orientations, contributing to a random static structural disorder within the chains. [, ]
Q5: How does this structural disorder affect the magnetic properties of catena-dichloro(this compound)copper(II)?
A5: The random orientation of this compound ligands in catena-dichloro(this compound)copper(II) results in three possible strengths for the nearest-neighbor magnetic interactions (JNN) within the chains: 53, 36, and 16 cm-1. [] Interestingly, the next-nearest neighbor interactions (JNNN) remain unaffected by this disorder and are consistently around -9 cm-1. [] This complex interplay of structural disorder and competing magnetic interactions makes catena-dichloro(this compound)copper(II) a compelling system for studying the effects of randomness on low-dimensional magnetism. Researchers have employed theoretical calculations, including density functional theory (DFT), to understand the magnetic behavior of this compound. [, ] They found that the calculated magnetic susceptibility curves, incorporating the statistical distribution of JNN values, accurately reproduce the experimental data, highlighting the importance of considering structural disorder in theoretical models. []
Q6: Beyond catena-dichloro(this compound)copper(II), are there other copper complexes with this compound that exhibit interesting magnetic properties?
A6: Researchers have synthesized and investigated a range of copper(II) complexes incorporating this compound or its derivatives. [] These complexes, with varying halide ligands (X = Cl, Br), adopt low-dimensional structures and display a rich variety of magnetic behaviors, influenced by the interplay of structural parameters and intermolecular interactions. [] Theoretical analyses, employing DFT calculations, have been instrumental in elucidating the magnetic properties of these complexes, underscoring the role of theoretical chemistry in understanding magneto-structural correlations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




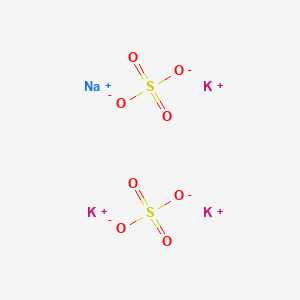

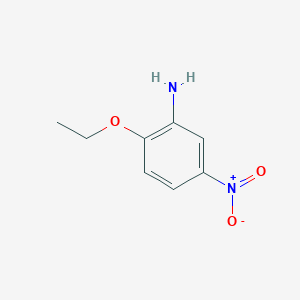
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)


